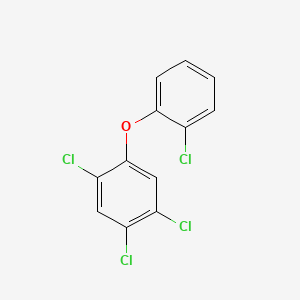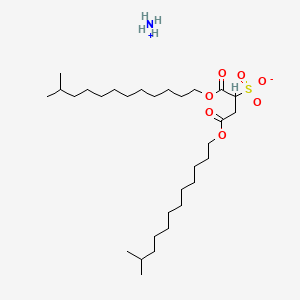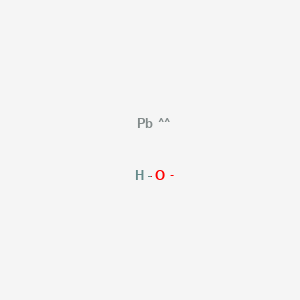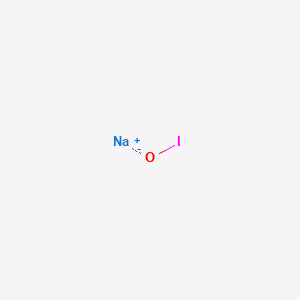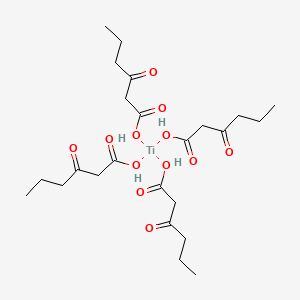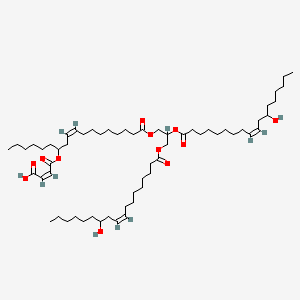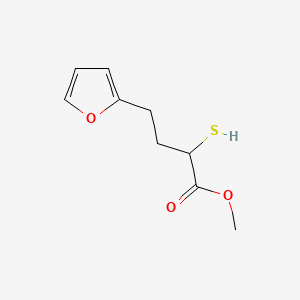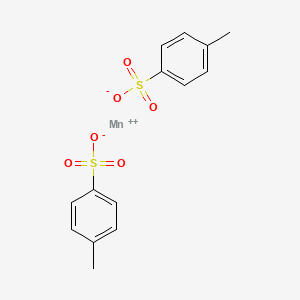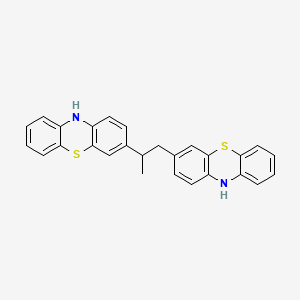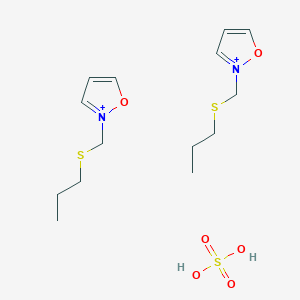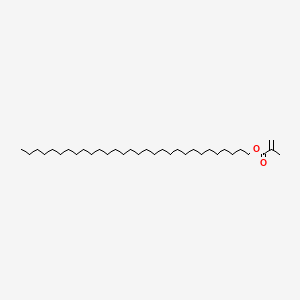
Triacontyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triacontyl methacrylate is an organic compound with the molecular formula C₃₄H₆₆O₂. It is a long-chain ester of methacrylic acid and is known for its hydrophobic properties. This compound is used in various applications, particularly in the field of polymer chemistry, due to its ability to form stable and durable polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triacontyl methacrylate can be synthesized through the esterification of methacrylic acid with triacontanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction mixture is continuously fed into a reactor where it undergoes esterification, and the product is subsequently purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Triacontyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form high molecular weight polymers.
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze back to methacrylic acid and triacontanol.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are used under controlled temperature conditions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Transesterification: Catalysts such as sodium methoxide or potassium carbonate are employed.
Major Products:
Polymerization: High molecular weight polymers with applications in coatings and adhesives.
Hydrolysis: Methacrylic acid and triacontanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Triacontyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of specialty polymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its hydrophobic nature.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which triacontyl methacrylate exerts its effects is primarily through its ability to form stable polymers. The methacrylate group undergoes polymerization, leading to the formation of long-chain polymers. These polymers exhibit excellent mechanical properties and chemical resistance, making them suitable for various applications. The hydrophobic nature of the triacontyl group also contributes to the water-resistant properties of the resulting polymers.
Comparaison Avec Des Composés Similaires
- Hentriacontyl methacrylate
- Dothis compound
- Hexathis compound
Comparison: this compound is unique due to its specific chain length, which imparts distinct hydrophobic properties and polymerization behavior. Compared to henthis compound and dothis compound, this compound offers a balance between chain length and polymer properties, making it suitable for a broader range of applications. Hexathis compound, with a longer chain, may provide enhanced hydrophobicity but could be more challenging to polymerize effectively.
Propriétés
Numéro CAS |
93857-97-7 |
|---|---|
Formule moléculaire |
C34H66O2 |
Poids moléculaire |
506.9 g/mol |
Nom IUPAC |
triacontyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C34H66O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-36-34(35)33(2)3/h2,4-32H2,1,3H3 |
Clé InChI |
GHPRLFYOUPKDQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



